molecular formula C9H10N4O B6174151 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1556731-30-6

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B6174151
CAS No.: 1556731-30-6
M. Wt: 190.2
InChI Key:
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Description

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is an organic compound that features a methoxy group and a triazole ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 5-methoxyaniline with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the triazole ring . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens. By binding to the active site of the enzyme, the compound can prevent the conversion of androgens to estrogens, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxy group and the triazole ring provides a distinct set of properties that can be leveraged in various applications .

Properties

CAS No.

1556731-30-6

Molecular Formula

C9H10N4O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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